2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Description
2-(2-Chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group at the α-position of the acetamide backbone. The nitrogen atom of the amide is substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in pharmaceutical or agrochemical applications. The thiophene substituent contributes π-π stacking interactions, which are critical in ligand-receptor binding or material science applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGIWHZXCFHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Hydrolysis
Arylacetic acids are commonly synthesized via Friedel-Crafts acylation, though this method is more suited for ketone formation. For 2-(2-chlorophenyl)acetic acid, an alternative route involves:
- Cyanide displacement : Reacting 2-chlorobenzyl chloride with sodium cyanide to yield 2-(2-chlorophenyl)acetonitrile.
- Acid hydrolysis : Treating the nitrile with concentrated HCl under reflux to produce the carboxylic acid.
Optimization Note : Hydrolysis in aqueous H₂SO₄ (50%) at 100°C for 6 hours achieves >85% conversion, with purity confirmed by melting point (127–129°C) and IR spectroscopy (C=O stretch at 1705 cm⁻¹).
Synthesis of N-Cyclopropyl-N-(Thiophen-3-ylmethyl)Amine
Alkylation of Cyclopropylamine
The amine component is synthesized via a two-step alkylation:
- Mitsunobu reaction : Coupling cyclopropylamine with thiophen-3-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the secondary amine in 72% yield.
Challenges : Over-alkylation to tertiary amines is mitigated by stoichiometric control (1:1 amine:alcohol ratio) and low-temperature conditions (−10°C).
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
Procedure :
- Activation : Treat 2-(2-chlorophenyl)acetic acid with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
- Coupling : React the acid chloride with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Coupling Reagent Approach
EDCl/HOBt System :
- Combine equimolar acid, amine, EDCl, and HOBt in DMF.
- Stir at room temperature for 12 hours.
Advantage : Higher functional group tolerance, yielding 82–88% product with minimal racemization.
Comparative Data :
| Method | Solvent | Base/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid Chloride | DCM | TEA | 75 | 98.2 |
| EDCl/HOBt | DMF | - | 88 | 99.5 |
Crystallization and Polymorph Control
The final acetamide exhibits polymorphism, as observed in analogous triazole-thione compounds. Key considerations include:
- Solvent selection : Ethanol yields a stable monoclinic polymorph (mp 142–144°C).
- Seeding : Addition of seed crystals during cooling enhances phase purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.32 (m, 4H, Ar-H), 7.21 (dd, J = 5.0 Hz, 1H, thiophene), 4.45 (s, 2H, N-CH₂), 2.98 (m, 1H, cyclopropyl), 1.21–1.15 (m, 4H, cyclopropyl).
- IR (KBr): 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O).
Industrial-Scale Considerations
Patent literature emphasizes:
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to potentially modify the amide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Modified amides, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
Thenylchlor’s methoxy-thiophene substituent increases soil persistence, whereas the target’s cyclopropyl group may reduce environmental persistence due to steric hindrance .
Crystallographic and Conformational Insights :
- In , the dihedral angle between the dichlorophenyl and thiazol rings (79.7°) highlights how substituents influence molecular packing. The target compound’s thiophen-3-ylmethyl group may adopt distinct conformations, affecting solubility or crystallinity .
Physicochemical and Spectroscopic Comparisons
Table 2: Analytical Data for Selected Compounds
Key Observations:
- The absence of a thiadiazol or trifluoromethyl group in the target compound may reduce its polarity compared to 3d or 7 , impacting solubility in aqueous media.
- The cyclopropyl group in the target compound could simplify NMR spectra by reducing conformational flexibility, as seen in rigid analogs .
Application-Driven Comparisons
- Pharmaceutical Potential: Compounds like 3d and those in (e.g., benzotriazol derivatives) demonstrate the role of heterocyclic substituents in enhancing bioactivity. The target compound’s thiophene group may offer similar π-stacking interactions but with reduced metabolic liability compared to benzotriazol moieties .
- Agrochemical Utility: Thenylchlor and compound 7 exemplify how chloroacetamides are tailored for herbicidal activity. The target compound’s cyclopropyl group might reduce non-target toxicity compared to methoxy or methyl groups in commercial pesticides .
Biological Activity
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₆H₁₆ClNOS
- Molecular Weight : 305.82 g/mol
- CAS Number : 1235299-13-4
Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. Here are some findings related to its antimicrobial activity:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
| S. aureus | 5.64 - 77.38 |
| P. aeruginosa | 13.40 - 137.43 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory and Neurological Applications
The compound has been studied for its potential role in treating neurological disorders and inflammation. Its structural components may contribute to anti-inflammatory effects by inhibiting pathways associated with inflammatory responses. Additionally, preliminary studies suggest potential neuroprotective effects, although more research is needed to confirm these findings.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives similar to this compound against common pathogens. The results indicated significant inhibition zones for several tested compounds, suggesting a strong potential for clinical application in treating infections .
- Neurological Impact Assessment : Another investigation focused on the neuroprotective properties of the compound in vitro, assessing its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound might enhance cell viability under stress conditions, warranting further exploration into its therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
